molecular formula C7H10O3 B1396177 trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid CAS No. 1110650-68-4

trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid

Cat. No.: B1396177
CAS No.: 1110650-68-4
M. Wt: 142.15 g/mol
InChI Key: UYSCSVKDPCUZBY-GOHHTPAQSA-N
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Description

“trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid” is a chemical compound with the CAS Number: 1110650-68-4 . It has a molecular weight of 142.15 . The IUPAC name for this compound is (1R,5S)-3-oxabicyclo[3.1.0]hex-6-ylacetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+ . This compound contains a total of 21 bonds; 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 carboxylic acid .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Lewis Acid Catalyzed Reactions

    Methylenecyclopropylcarbinols react with acetals in the presence of Lewis acid Sc(OPf)(3) to produce 3-oxabicyclo[3.1.0]hexane derivatives. These reactions yield products in trans-configuration as the sole or major one. This suggests a potential application in the synthesis of compounds with specific stereochemical configurations (Shao & Shi, 2010).

  • Stereochemical Control in Reduction Reactions

    The reduction of 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane with various agents leads to mixtures of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes. This indicates the role of stereochemistry in the reduction process and its potential in designing stereochemically complex molecules (Maskill, 1975).

  • Synthesis of Stereoisomers

    A method for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, indicating its utility in producing diverse stereochemical variations of this compound (Bakonyi et al., 2013).

  • Radical Cyclisation from Alkenyl Oxaziridines

    Some 6-oxa-1-azabicyclo[3.1.0]hexanes are prepared by photoisomerisation of alkenyl nitrone esters and peracid oxidation of pyrrolines, showing potential in radical cyclization processes (Black, Edwards, & Laaman, 1998).

  • Gold(I)-Catalyzed Three-Component Additions

    Catalyzed by gold(I), certain compounds underwent three-component addition reactions to produce 3-oxabicyclo[3.1.0]hexanes. This suggests potential applications in complex multi-component chemical syntheses (Tian & Shi, 2007).

Biological and Pharmacological Research

  • Potential Inhibitors of Ethylene Biosynthesis: Research has been conducted on the preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, using the methyl (1RS, 5SR)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate as a starting material. This indicates a potential application in the field of plant biology and agriculture (Wick, Tamm, & Boller, 1995).

Safety and Hazards

The safety information for “trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P280 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Properties

IUPAC Name

2-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCSVKDPCUZBY-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CC(=O)O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CC(=O)O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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